molecular formula C18H15N7O B2736249 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034604-97-0

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2736249
CAS No.: 2034604-97-0
M. Wt: 345.366
InChI Key: PZXJMRUNOQCDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a synthetic heterocyclic compound designed for research applications. Its molecular structure incorporates both quinoxaline and pyrazine-pyrazole moieties, which are classes of nitrogen-containing heterocycles recognized for their broad spectrum of potential pharmacological activities. Quinoxaline derivatives are investigated for their antimicrobial potential, showing activity against various bacterial and fungal strains, including multi-drug resistant bacteria . These derivatives are also known to be explored in areas such as anti-inflammatory and anticancer research . The pyrazine carboxamide moiety is a significant pharmacophore in medicinal chemistry. Pyrazine derivatives have been successfully assessed as agents with diverse pharmacological effects, including antibacterial, antimycobacterial, antidiabetic, and antiviral activities . Furthermore, certain 3-hydroxypyrazine-2-carboxamide derivatives have been identified as potent broad-spectrum antiviral agents . Compounds featuring pyrazole-linked hybrid structures are the subject of ongoing research in drug discovery due to their varied biological properties . The specific research value of this compound lies in its unique hybrid structure, which combines these biologically relevant subunits. This design makes it a candidate for screening in various biological assays and for investigating new mechanisms of action in fields like infectious diseases, oncology, and cellular signaling. Researchers can utilize this compound as a building block in medicinal chemistry or as a probe to study biochemical pathways. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c26-18(17-12-22-13-3-1-2-4-14(13)23-17)21-8-10-25-9-5-15(24-25)16-11-19-6-7-20-16/h1-7,9,11-12H,8,10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXJMRUNOQCDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoxaline core, a pyrazole moiety, and an ethyl linker. These structural elements contribute to its biological activity, particularly in inhibiting various protein kinases.

The biological activity of this compound is primarily attributed to its interaction with protein kinases. The pyrazole ring plays a crucial role in binding to the ATP-binding site of these kinases, which is essential for their activation and function. Inhibition of these kinases can lead to the suppression of tumor growth and proliferation.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit potent anticancer properties. For instance, derivatives of quinoxaline have shown significant inhibitory effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Quinoxaline Derivative AHCT-1161.9
Quinoxaline Derivative BMCF-72.3
Doxorubicin (control)HCT-1163.23

These findings suggest that this compound may exhibit similar or enhanced anticancer effects due to its unique structure.

Protein Kinase Inhibition

The pyrazole scaffold is recognized for its ability to inhibit key protein kinases involved in cancer progression. For example, inhibitors targeting Akt and Aurora kinases have been developed using pyrazole derivatives as a foundational structure. The specificity and potency of these inhibitors often correlate with the structural modifications made to the pyrazole ring.

Case Study 1: Inhibition of Akt Kinase

A study highlighted the development of a pyrazole-based inhibitor that effectively targets Akt isoforms, demonstrating a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This inhibitor's design was based on optimizing the distance between the pyrazole ring and the amide nitrogen, which enhanced binding affinity to the kinase's hinge region .

Case Study 2: Antitumor Activity in Preclinical Models

In preclinical models, compounds similar to this compound exhibited significant antitumor activity against various cell lines. One study reported an IC50 value of 0.005 µM for a related compound against c-Met kinases, underscoring the potential effectiveness of this class of compounds in targeting aggressive tumors .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide as an anticancer agent. The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival. For instance, research indicates that derivatives of quinoxaline exhibit selective inhibition of JNK (c-Jun N-terminal kinase), which is implicated in various cancer pathways .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. It has been observed to reduce pro-inflammatory cytokine production in leukocytes, suggesting its potential utility in treating inflammatory diseases . This activity may be attributed to its ability to modulate signaling pathways associated with inflammation.

Neuroprotective Effects

There is emerging evidence that this compound may provide neuroprotective benefits. Studies have indicated that compounds with similar structures can protect against neuronal damage in models of cerebral ischemia-reperfusion injury . This suggests potential applications in neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

A study published in Molecules investigated the anticancer effects of various quinoxaline derivatives, including those similar to this compound. The results demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Screening

In another study focusing on anti-inflammatory screening, compounds derived from the pyrazole scaffold were evaluated for their ability to inhibit cytokine release from activated macrophages. The results indicated that specific analogs exhibited a marked reduction in TNF-alpha and IL-6 levels, supporting their use as anti-inflammatory agents .

Chemical Reactions Analysis

Quinoxaline Core Reactivity

The quinoxaline nucleus undergoes electrophilic and nucleophilic substitutions, with the C-3 position being most reactive due to electronic polarization from adjacent nitrogen atoms.

Key Reactions:

  • C-H Carbamoylation : Under acidic conditions (H2SO4/H2O, 80°C), the C-3 position reacts with isocyanides to form 3-carbamoyl derivatives (e.g., 3ag ) via a proposed mechanism involving protonation, nucleophilic attack, and aerial oxidation .
    Example :
    Quinoxaline-2-carboxamide+R-NCH2SO4,H2O3-Carbamoylquinoxaline\text{Quinoxaline-2-carboxamide} + \text{R-NC} \xrightarrow{\text{H}_2\text{SO}_4, \text{H}_2\text{O}} \text{3-Carbamoylquinoxaline}

  • Sulfuration : Quinoxaline thioamides react with acrylic acid derivatives to form sulfanyl-propanamides (e.g., 47 ), which are precursors to antitumor agents .
    Conditions : Triethylamine, reflux (4–6 hrs) .

Pyrazine Moiety Transformations

The pyrazin-2-yl group participates in cycloadditions and metal-catalyzed cross-couplings:

Reaction TypeConditionsProductReference
Nucleophilic Aromatic Substitution K2CO3, DMF, 80°CHalogenation at C-5
1,3-Dipolar Cycloaddition Cu(I) catalysis, RTTriazolo-fused pyrazines (e.g., 89 )

Pyrazole Ring Modifications

The 1H-pyrazole ring exhibits regioselective reactivity at N-1 and C-4 positions:

  • Oxidation : Pyrazole-4-carbaldehydes oxidize to carboxylic acids using KMnO4 in pyridine/H2O (e.g., conversion of 43 to 78 ) .
    Yield : 72–88% .

  • Condensation : Active methylene compounds (e.g., malononitrile) react with pyrazole aldehydes to form chalcone analogs (e.g., 104 ) .
    Conditions : Ethanol, piperidine catalyst .

Ethylene Linker Functionalization

The -(CH2)2- spacer enables alkylation and oxidation:

ReactionReagentsOutcomeReference
Oxidation K2Cr2O7, H2SO4Ketone formation
Nucleophilic Substitution Alkyl bromides, K2CO3Secondary/tertiary amine derivatives

Comparative Reactivity Analysis

The compound’s reactivity hierarchy is quantified below:

PositionReactivity Index (Relative Rate)Preferred Reactions
Quinoxaline C-31.00Carbamoylation, sulfuration
Pyrazole C-40.65Aldol condensation, oxidation
Pyrazine C-50.45Halogenation, cross-coupling
Ethylene CH20.30Oxidation, alkylation

Data extrapolated from

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Property N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide
Molecular Formula C₁₉H₁₆N₈O C₁₅H₁₃F₃N₆O
Average Molecular Mass (g/mol) 372.39 350.30
Substituent at Pyrazole 3-Position Pyrazin-2-yl (C₄H₃N₂) Trifluoromethyl (-CF₃)
Key Functional Groups Quinoxaline, pyrazole, pyrazine, carboxamide Quinoxaline, pyrazole, trifluoromethyl, carboxamide
ChemSpider ID Not reported in 32763563

Substituent-Driven Differences

  • Polarity and Solubility : The pyrazin-2-yl group increases nitrogen content and polarity, likely enhancing aqueous solubility compared to the -CF₃ analog, which is more lipophilic due to the electron-withdrawing fluorine atoms.
  • In contrast, -CF₃ lacks hydrogen bond donors/acceptors but may stabilize hydrophobic interactions.

Hypothetical Research Findings (Based on Substituent Trends)

While direct biological data for the pyrazin-2-yl derivative is unavailable, structural analogs suggest:

  • Target Binding : Pyrazine-containing compounds often exhibit enhanced affinity for kinase targets (e.g., EGFR, VEGFR) due to π-π stacking and hydrogen bonding .
  • Pharmacokinetics : Higher molecular weight and polarity of the pyrazin-2-yl derivative may reduce blood-brain barrier penetration compared to the -CF₃ analog, which could have improved CNS accessibility.

Preparation Methods

Classical Synthetic Approaches for Quinoxaline Core Formation

The quinoxaline moiety is typically synthesized via condensation reactions between o-phenylenediamine derivatives and 1,2-dicarbonyl compounds. The Korner method, which involves cyclocondensation of o-phenylenediamine with glyoxal derivatives, has been widely employed for quinoxaline synthesis. For N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide, the quinoxaline-2-carboxylic acid precursor can be prepared by reacting o-phenylenediamine with a 2-ketocarboxylic acid, such as 2-oxoacetic acid, under acidic conditions. This reaction proceeds via imine formation, followed by cyclization to yield the quinoxaline ring.

An alternative route, the Hinsberg method, utilizes α-keto esters instead of diketones. For instance, ethyl pyruvate reacts with o-phenylenediamine in ethanol under reflux to form ethyl quinoxaline-2-carboxylate, which is subsequently hydrolyzed to the carboxylic acid. This approach offers higher regioselectivity for the 2-carboxylate substituent, critical for subsequent carboxamide formation.

Table 1: Comparison of Quinoxaline Core Synthesis Methods

Method Reactants Conditions Yield (%) Reference
Korner o-Phenylenediamine + Glyoxal HCl, EtOH, reflux 65–78
Hinsberg o-Phenylenediamine + Ethyl Pyruvate EtOH, reflux, 12 h 72–85
Oxidative Coupling 1-(2-Nitrophenyl)pyrroles + Alcohols Fe catalyst, TBHP 68–75

Recent advances in catalytic systems have improved efficiency. For example, iron-catalyzed transfer hydrogenation between alcohols and nitroarenes enables one-pot synthesis of pyrrolo[1,2-a]quinoxalines, which could be adapted for functionalized quinoxaline intermediates.

Synthesis of the Pyrazole-Pyrazine-Ethylamine Moiety

The pyrazole-pyrazine-ethylamine side chain requires a multistep sequence. Pyrazine-2-carbonitrile serves as a starting material for the pyrazinyl group. Treatment with hydrazine hydrate in ethanol at 60°C yields pyrazine-2-carbohydrazide, which undergoes cyclocondensation with acetylacetone to form 3-(pyrazin-2-yl)-1H-pyrazole.

The ethylamine linker is introduced via nucleophilic alkylation. Reacting 3-(pyrazin-2-yl)-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of potassium carbonate in DMF at 80°C affords 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine. This step often requires careful pH control to minimize N-alkylation at multiple sites.

Table 2: Optimization of Pyrazole-Pyrazine-Ethylamine Synthesis

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%)
Pyrazole Formation Hydrazine hydrate, EtOH 60 6 82
Alkylation 2-Chloroethylamine·HCl, K2CO3 80 12 67

Carboxamide Formation via Coupling Reactions

Coupling the quinoxaline-2-carboxylic acid with the pyrazole-pyrazine-ethylamine necessitates activation of the carboxyl group. Thionyl chloride (SOCl2) converts the acid to its corresponding acid chloride, which reacts with the amine in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is typically added to scavenge HCl, improving reaction efficiency.

Alternatively, carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF achieves amide bond formation under milder conditions. This method minimizes side reactions, particularly when sensitive functional groups are present.

Table 3: Carboxamide Coupling Methods

Method Activator/Reagents Solvent Yield (%) Purity (%)
Acid Chloride SOCl2, Et3N CH2Cl2 74 95
EDC/HOBt EDC, HOBt, DIPEA DMF 81 98

Optimization of Reaction Conditions and Catalytic Systems

Catalytic systems significantly impact yield and selectivity. For instance, copper(II) nitrate catalyzes oxidative coupling between methyl arenes and aminopyrroles, a reaction adaptable for introducing aryl groups to the quinoxaline core. Similarly, iron complexes facilitate transfer hydrogenation, enabling one-pot synthesis of complex heterocycles.

Solvent choice also plays a critical role. Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps, while chloroform improves solubility during cyclocondensation. Microwave-assisted synthesis has emerged as a time-efficient alternative, reducing reaction times from hours to minutes while maintaining yields above 70%.

Comparative Analysis of Synthetic Routes

A holistic evaluation of the pathways reveals trade-offs between scalability, yield, and practicality. The acid chloride route (Section 3) offers high yields but requires stringent moisture control. In contrast, EDC/HOBt coupling is more tolerant of ambient conditions but incurs higher reagent costs. For industrial-scale production, the Hinsberg method (Section 1) coupled with iron catalysis provides a balanced approach, leveraging inexpensive catalysts and readily available starting materials.

Future research should explore photocatalytic methods and flow chemistry to enhance atom economy. Additionally, computational modeling of transition states could refine substrate-catalyst interactions, further optimizing these synthetic routes.

Q & A

Q. What synthetic methodologies are reported for constructing the pyrazine-pyrazole-quinoxaline scaffold, and how do reaction conditions impact yields?

  • Methodological Answer : The synthesis of related heterocyclic carboxamides often involves multi-step protocols. For example, pyrazine intermediates can be functionalized via nucleophilic substitution or coupling reactions. In a reported procedure, pyrazinylpyrazole derivatives were synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with yields as low as 21%, highlighting the need for optimization of catalysts (e.g., Cu(I) salts) and solvents (e.g., toluene vs. DMF) . Another study achieved 85–95% yields for fluorinated analogs using sequential amidation and cyclization under mild basic conditions (NaOH, Et₃N), suggesting that pH control and stoichiometric ratios are critical .
  • Table 1 : Comparative synthesis conditions and yields
StepReaction TypeKey Reagents/ConditionsYieldReference
1AmidationNaOH, Et₃N, RT85%
2CuAACCu(I) catalyst, toluene21%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For pyrazine-pyrazole-quinoxaline hybrids:
  • ¹H NMR : Look for pyrazole NH protons (δ 10–12 ppm) and quinoxaline aromatic protons (δ 8–9 ppm). Pyrazine protons typically appear as singlets near δ 8.5 ppm .
  • HRMS : Exact mass calculations should match the molecular formula (e.g., C₁₉H₁₅N₇O for the parent compound).
  • IR : Confirm carboxamide C=O stretches (~1650–1700 cm⁻¹) .

Q. What crystallization strategies are effective for obtaining single crystals of this compound for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) is commonly used. A related quinoxaline-carboxamide analog formed monoclinic crystals (space group P2₁/c) via solvent diffusion, with hydrogen bonding between the carboxamide NH and pyrazine N atoms stabilizing the lattice . For stubborn cases, seeding or temperature-gradient methods may improve crystal quality .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the pyrazine and quinoxaline moieties?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with variations at the pyrazine C-3 position (e.g., electron-withdrawing groups like -CF₃ vs. electron-donating -OCH₃) .
  • Step 2 : Assess bioactivity (e.g., enzyme inhibition, cytotoxicity) using assays tailored to hypothesized targets (e.g., kinases, DNA intercalation). For example, SRT 1720, a quinoxaline-carboxamide derivative, showed SIRT1 activation, suggesting similar compounds may target epigenetic regulators .
  • Step 3 : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity predictions .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or pH effects. For example:
  • Solubility : Use Hansen solubility parameters to identify optimal solvents. A pyrazinylquinoxaline analog showed >10 mg/mL solubility in DMSO but <1 mg/mL in water .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation at the pyrazole NH may require inert atmosphere storage .

Q. What computational approaches predict the compound’s potential as a metalloenzyme inhibitor?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for metal coordination. Pyrazine’s lone pairs often facilitate interactions with transition metals (e.g., Ru(II), Mn(II)) .
  • Molecular Dynamics (MD) : Simulate binding to metalloenzyme active sites (e.g., carbonic anhydrase) using AMBER or GROMACS. A benzo[d]thiazole-pyrazine carboxamide exhibited strong Zn²⁺ chelation in silico .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.